Product packaging for L-cystine(Cat. No.:)

L-cystine

Cat. No.: B7910940
M. Wt: 240.3 g/mol
InChI Key: LEVWYRKDKASIDU-WUCPZUCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cystine is the stable, oxidized dimer of the amino acid L-cysteine, formed via a disulfide bond (-S-S-) between two cysteine molecules . This disulfide bond is fundamental to the tertiary and quaternary structure of many proteins, providing mechanical stability and resistance to proteolytic degradation . As such, this compound is an essential compound for research in protein chemistry and folding. Beyond its structural role, this compound is a key player in cellular redox metabolism. The reversible conversion between L-cysteine and this compound represents a crucial redox couple in biological systems, central to maintaining cellular antioxidant status . This compound serves as a stable, circulating form of cysteine, which is a rate-limiting precursor for the synthesis of the major endogenous antioxidant, glutathione (GSH) . This makes this compound a compound of significant interest in studies of oxidative stress, liver detoxification processes, and redox signaling . Researchers also utilize this compound to study pathological conditions such as cystinuria, a genetic disorder characterized by the formation of this compound stones in the kidneys and bladder . Analytical methods, including quantitative NMR (qNMR), have been developed and applied to accurately determine this compound content in various samples, addressing issues of product quality and adulteration . This product, this compound, is provided as a high-purity crystalline solid of non-animal origin, meeting stringent testing specifications and is suitable for cell culture and other advanced research applications . It is intended for use in a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O4S2 B7910940 L-cystine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVWYRKDKASIDU-WUCPZUCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SSCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Cystine
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CAS No.

56-89-3
Record name L-Cystine
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Record name Cystine
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L Cystine Biosynthesis and Metabolic Interconnections

Enzymatic Pathways of L-Cystine/L-Cysteine Synthesis

L-cysteine biosynthesis occurs through distinct enzymatic routes, utilizing different starting materials and incorporating sulfur from various sources.

Transsulfuration Pathway and Key Precursors

In mammals and some microorganisms, L-cysteine is synthesized via the transsulfuration pathway. This pathway begins with the essential amino acid L-methionine. mdpi.compatsnap.com L-methionine is converted to S-adenosylmethionine (SAM), which is then processed to form homocysteine. patsnap.com Homocysteine subsequently reacts with L-serine to form cystathionine (B15957), a reaction catalyzed by cystathionine beta-synthase (CBS). patsnap.comnih.gov Finally, cystathionine is cleaved by cystathionine gamma-lyase (CGL) to produce L-cysteine, alpha-ketobutyrate, and ammonia. patsnap.comnih.gov This pathway effectively transfers the sulfur atom from methionine to serine to form cysteine.

Key precursors in the transsulfuration pathway include:

L-Methionine mdpi.compatsnap.com

Homocysteine patsnap.comnih.gov

L-Serine patsnap.comnih.gov

Cystathionine patsnap.comnih.gov

Serine O-Acetyltransferase (CysE) and L-Cysteine Synthase (CysK/CysM) Mediated Synthesis

In many bacteria and plants, L-cysteine is synthesized through a two-step pathway starting from L-serine. mdpi.comnih.gov The first step involves the acetylation of L-serine by serine O-acetyltransferase (SAT), also known as CysE. mdpi.commdpi.com This reaction yields O-acetyl-L-serine (OAS). mdpi.comwikipedia.org In the second step, O-acetyl-L-serine reacts with sulfide (B99878) (H₂S) to form L-cysteine, catalyzed by O-acetyl-L-serine sulfhydrylase, also known as L-cysteine synthase (CysK or CysM). mdpi.comnih.gov This pathway is often referred to as the "de novo" or assimilatory pathway. nih.gov

The key enzymes and intermediate in this pathway are:

Serine O-Acetyltransferase (CysE) mdpi.commdpi.com

O-acetyl-L-serine (OAS) mdpi.comwikipedia.org

L-Cysteine Synthase (CysK/CysM) mdpi.comnih.gov

Sulfur Assimilation Pathways: Sulfate (B86663) and Thiosulfate (B1220275) Integration

The sulfur atom required for L-cysteine biosynthesis in bacteria and plants is primarily derived from inorganic sulfur sources, such as sulfate and thiosulfate. encyclopedia.pub

In the sulfate assimilation pathway, sulfate is activated and reduced through a series of enzymatic steps to sulfide (H₂S). This sulfide is then incorporated into O-acetyl-L-serine by L-cysteine synthase to form L-cysteine. encyclopedia.pub

Some microorganisms can also utilize thiosulfate as a sulfur source. mdpi.com The assimilation of thiosulfate involves the uptake of thiosulfate ions into the cell, often mediated by specific transporter proteins. encyclopedia.pub Thiosulfate is then processed to yield sulfide, which enters the L-cysteine synthesis pathway via the reaction with O-acetyl-L-serine. encyclopedia.pub The utilization of thiosulfate can require fewer reduction equivalents compared to sulfate, potentially enhancing L-cysteine production rates in industrial settings. mdpi.com

Regulation of this compound Biosynthetic Flux

The intracellular concentration of L-cysteine is tightly controlled due to its potential cytotoxicity. mdpi.commdpi.com Regulation of L-cysteine biosynthetic flux occurs through various mechanisms, including feedback inhibition and enzymatic degradation. mdpi.com

Feedback Inhibition of Key Enzymes

A primary regulatory mechanism in L-cysteine biosynthesis is feedback inhibition, where L-cysteine directly inhibits the activity of key enzymes in its synthesis pathway. mdpi.comencyclopedia.pub In many microorganisms, serine O-acetyltransferase (CysE) is a major target of feedback inhibition by L-cysteine. encyclopedia.pubnih.gov High levels of L-cysteine can suppress the activity of CysE, thereby limiting the production of O-acetyl-L-serine and consequently reducing L-cysteine synthesis. encyclopedia.pubnih.gov Research has focused on engineering feedback inhibition-insensitive variants of CysE to enhance L-cysteine production in industrial strains. mdpi.comnih.govoup.com

Another enzyme subject to feedback inhibition is 3-phosphoglycerate (B1209933) dehydrogenase (PGDH), an enzyme involved in the biosynthesis of L-serine, a precursor for L-cysteine in some organisms. nih.gov PGDH activity can be inhibited by L-serine. nih.gov

Enzymatic Degradation Pathways (e.g., L-Cysteine Desulfhydrase)

L-cysteine levels are also regulated through enzymatic degradation pathways. L-cysteine desulfhydrase (CD) is a key enzyme involved in the breakdown of L-cysteine. mdpi.comsmpdb.ca This enzyme catalyzes the degradation of L-cysteine to pyruvate, ammonia, and sulfide (H₂S). mdpi.comsmpdb.ca

Multiple enzymes can exhibit cysteine desulfhydrase activity, including tryptophanase (TnaA) and cystathionine β-lyase (MetC) in E. coli. mdpi.com O-acetylserine sulfhydrylase (OASS-A and OASS-B) and bifunctional β-cystathionase (MalY) have also been shown to possess CD activity in E. coli. mdpi.com L-cysteine desulfidase (CyuA) is another enzyme involved in L-cysteine degradation, particularly during anaerobic growth in E. coli and Salmonella enterica. mdpi.com

Disrupting or weakening the activity of these degradation enzymes can lead to increased intracellular L-cysteine concentrations. mdpi.commdpi.com

Cellular Efflux Systems and Homeostatic Control

Maintaining intracellular L-cysteine concentration within a narrow range is critical for cell viability due to its potential cytotoxicity at high levels. microbialcell.comasm.orgnih.gov Cells employ sophisticated homeostatic mechanisms, including feedback inhibition of biosynthetic enzymes, degradation pathways, and efflux systems, to control cysteine levels. researchgate.netasm.orgnih.gov

Cellular efflux systems play a vital role in preventing the accumulation of toxic levels of L-cysteine inside the cell and facilitating its export into the extracellular environment. nih.govgoogle.com Various efflux genes encoding membrane-bound proteins that mediate L-cysteine export have been identified in microorganisms. google.com For example, the TolC protein in E. coli has been identified as an outer membrane channel involved in L-cysteine export. mdpi.com Overexpression of such efflux transporters can enhance the secretion of L-cysteine, thereby improving cell growth and increasing extracellular product yield. researchgate.netnih.govresearchgate.net

In Pantoea ananatis, two novel cysteine-inducible systems, ccdA encoding a cysteine desulfhydrase and cefA encoding a cysteine efflux pump, have been identified. asm.org Their expression is regulated in response to cysteine levels, acting as "safety valves" to maintain homeostasis. asm.org

Cystine uptake is also mediated by specific transport systems. In Escherichia coli, the ABC transporter system YecSC-FliY is involved in the import of cysteine and cystine. technion.ac.il In Bacillus subtilis, three different systems, including the symporter YhcL and two ABC transporters (YtmJKLMN and YckKJI), participate in this compound uptake. nih.gov These transport systems exhibit varying affinities for cystine and other sulfur-containing compounds. technion.ac.ilnih.gov

The balance between import, biosynthesis, degradation, and efflux is tightly regulated to maintain intracellular cysteine/cystine homeostasis. mdpi.comnih.gov Disruptions in these systems can lead to the accumulation of toxic intermediates or affect downstream metabolic processes. nih.govbiorxiv.org

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering has emerged as a powerful approach to enhance this compound production in microbial cell factories, offering an environmentally friendly alternative to traditional chemical synthesis methods. encyclopedia.pubmdpi.comnih.gov Strategies focus on modifying metabolic pathways to increase flux towards L-cysteine synthesis, reduce byproduct formation, and improve export efficiency. nih.govacs.org

Key strategies include enhancing the biosynthesis of precursors, particularly L-serine and sulfide, deregulating feedback inhibition of key enzymes, weakening degradation pathways, and strengthening efflux systems. researchgate.netnih.gov

Optimizing Carbon and Sulfur Metabolism Modules

Optimizing the carbon and sulfur metabolism modules is fundamental to increasing L-cysteine production. The biosynthetic pathway of L-cysteine is typically divided into these two modules. acs.org The carbon module is responsible for synthesizing O-acetyl-L-serine (OAS) from glucose, providing the carbon skeleton. acs.org The sulfur module involves the reduction of inorganic sulfur and its incorporation into the carbon skeleton. acs.org

Enhancing the metabolic flux from 3-phosphoglycerate to L-serine is a crucial step in optimizing the carbon module. encyclopedia.pubresearchgate.net This can be achieved by overexpressing or genetically altering enzymes in the L-serine biosynthesis pathway and reducing feedback inhibition. encyclopedia.pub Preventing the degradation of L-serine, which can be channeled into other metabolic pathways, is also important. mdpi.com

For the sulfur module, increasing the accumulation of sulfides is essential. encyclopedia.pubmdpi.com Utilizing more efficient sulfur sources, such as thiosulfate, which requires less energy for assimilation compared to sulfate, has shown promise. mdpi.comresearchgate.net Overexpression of genes involved in thiosulfate utilization and sulfide incorporation can enhance the sulfur flux towards L-cysteine. mdpi.com

Balancing the carbon and sulfur metabolic modules is critical to avoid bottlenecks and maximize L-cysteine yield. acs.org Imbalances can lead to the accumulation of intermediates like L-serine or a reduced conversion of sulfur into the final product. acs.orgresearchgate.net Studies have demonstrated that synergistically enhancing both carbon and sulfur metabolism can significantly increase L-cysteine production. mdpi.comnih.govacs.org

Implementation of Metabolic Node Engineering

Metabolic node engineering is a strategy that focuses on identifying and modifying core metabolic nodes within the biosynthetic pathway to precisely optimize the synthesis of chemicals. acs.orgacs.org This approach involves dissecting the metabolic module into input, process, and output nodes and performing targeted modifications based on the node type. acs.org

For L-cysteine production, this strategy can involve redirecting the input node by modifying glucose utilization pathways to expand the carbon supply pool. acs.org Process nodes, such as glycerone phosphate (B84403) and O-acetyl-L-serine, can be improved through rational metabolic engineering to enhance synthetic flux and block branched pathways. acs.org The output node, related to L-cysteine export, can be enhanced by constructing dynamic efflux channels to minimize intracellular accumulation and overflow of intermediates like L-serine. acs.org

Studies applying metabolic node engineering in E. coli have demonstrated significant increases in L-cysteine titer. acs.orgacs.org For instance, an engineered E. coli strain achieved a high L-cysteine titer by systematically optimizing key components based on the metabolic node engineering approach. acs.org This involved modifications to glucose utilization, enhancement of process nodes to boost synthetic flux and prevent byproduct formation, and improvement of L-cysteine output efficiency through dynamic efflux channels. acs.org

Metabolic control analysis (MCA) can be a valuable tool in metabolic node engineering to identify enzymes that have the highest impact on the L-cysteine biosynthetic pathway, even those topologically distant from the local synthesis pathway. tum.deresearchgate.net By understanding the control exerted by different enzymes, targeted modifications can be made to increase the metabolic flux towards L-cysteine production. tum.de

Data from metabolic engineering studies highlight the potential of these strategies. For example, an engineered E. coli strain achieved 12.6 g/L L-cysteine in a 5 L bioreactor through combinatorial metabolic engineering focusing on carbon-sulfur metabolism optimization and cofactor availability. acs.orgnih.govacs.org Another study reported a strain that produced 35.54 g/L of L-cysteine by coupling a rebuilt shuttle system with biosynthetic pathway and transcription factor engineering, representing a high production level. rsc.org

Here is a summary of some research findings on L-cysteine production by engineered strains:

StrainMetabolic Engineering StrategiesL-Cysteine Titer (g/L)Reference
E. coli LH16Improved sulfur conversion, increased carbon flux, controlled sulfur regulators7.50 mdpi.com
E. coli recombinantSynergistic expression of carbon and sulfur modules, modular balance strategy11.94 mdpi.com
C. glutamicumKnockout of CD gene, overexpression of cysE, enhanced cysK, heterologous transporters, increased L-serine supplyNot specified mdpi.com
C. glutamicumEnhanced L-serine pathway, feedback inhibition-insensitive SAT, deleted CD genes, increased L-cysteine export0.9479 researchgate.netnih.gov
E. coli BW15-3/pEDCombinatorial metabolic engineering, carbon-sulfur metabolism optimization, cofactor availability12.6 acs.orgnih.govacs.org
E. coli EC21-1/pEX5Metabolic node engineering (input, process, output nodes), glucose utilization, synthetic flux, dynamic efflux channel20.21 acs.orgacs.org
E. coli GCB2Rebuilt shuttle system, genomic multi-copy cysE, substrate channel, multi-module co-localization, CysB mutant35.54 rsc.org

L Cystine Transport Mechanisms and Cellular Dynamics

Cellular Membrane Transport Systems for L-Cystine Uptake

The uptake of this compound into cells is facilitated by various membrane transport systems, exhibiting different ionic dependencies, kinetics, and specificities.

System xCT (SLC7A11) and the Cystine/Glutamate (B1630785) Antiporter

A primary transporter for this compound uptake is System x c − , which functions as a cystine/glutamate antiporter. oup.comontosight.ai This system is composed of two subunits: the light chain subunit SLC7A11 (also known as xCT) and the heavy chain subunit SLC3A2. oup.comfrontiersin.org SLC7A11 is the functional component responsible for the antiporter activity, while SLC3A2 is essential for anchoring SLC7A11 to the plasma membrane and maintaining its stability. oup.com

System x c − mediates the exchange of extracellular this compound for intracellular L-glutamate in a 1:1 molar ratio. oup.comfrontiersin.orgnih.gov This transport is sodium-independent and chloride-dependent. frontiersin.orgwikipedia.org The activity of System x c − is crucial for importing extracellular cystine, which is subsequently reduced to cysteine within the cell, providing a rate-limiting precursor for glutathione (B108866) synthesis. frontiersin.orgnih.gov Studies have shown that L-glutamate can act as a non-competitive inhibitor of sodium-dependent this compound transport mediated by the X AG -family of glutamate transporters, suggesting distinct binding sites for cystine and glutamate on these transporters. portlandpress.comnih.govportlandpress.com

Sodium-Dependent and Sodium-Independent Transport Mechanisms

This compound transport occurs through both sodium-dependent and sodium-independent mechanisms, depending on the cell type and conditions. nih.govarvojournals.org

In some cells, such as rabbit conjunctival epithelial cells (RCECs), this compound uptake has been observed via both sodium-dependent and -independent systems. nih.govarvojournals.org At low substrate concentrations in RCECs, apical uptake of this compound was higher than basolateral uptake. nih.govarvojournals.org

Studies in rat brain synaptosomes have identified three distinct mechanisms for this compound transport based on their ionic dependence and kinetics: a low-affinity sodium-dependent mechanism, a high-affinity sodium-independent mechanism, and a low-affinity sodium-independent mechanism. nih.govnih.govcapes.gov.br The low-affinity sodium-dependent transport, mediated by the X AG -family of glutamate transporters, accounts for a significant portion of this compound accumulation in synaptosomes. nih.govnih.govcapes.gov.br

Sodium-independent transport of this compound has also been observed in various cell types, including mouse conceptuses and renal proximal tubular cells. nih.govuzh.chresearchgate.net In mouse conceptuses, L-glutamate and this compound appeared to compete for transport via a mediated sodium-independent process. nih.gov In renal proximal tubular cell lines, sodium-independent, high-affinity uptake of this compound has been linked to the rBAT protein, which is associated with a system b 0,+ -like amino acid exchanger. uzh.chresearchgate.net

Specificity and Kinetics of Transport Across Biological Membranes

The transport of this compound across biological membranes exhibits specificity and distinct kinetic properties depending on the transporter involved.

System x c − is highly specific for this compound and L-glutamate. wikipedia.orgwikipedia.org The exchange is typically 1:1, importing cystine and exporting glutamate. oup.comfrontiersin.orgnih.govwikipedia.org

Kinetic studies in rat brain synaptosomes revealed different affinities for the identified transport mechanisms. The low-affinity sodium-dependent transport showed a K m of 473 ± 146 μM and a V max of 185 ± 20 nmol mg protein⁻¹ min⁻¹. nih.govnih.govcapes.gov.br The high-affinity sodium-independent transport had a K m of 6.90 ± 2.1 μM and a V max of 0.485 ± 0.060 nmol mg protein⁻¹ min⁻¹. nih.gov The low-affinity sodium-independent transport displayed a K m of 327 ± 29 μM and a V max of 4.18 ± 0.25 nmol mg protein⁻¹ min⁻¹. nih.gov

In Trypanosoma cruzi epimastigote cells, L-cysteine uptake (which is related to cystine transport) was highly specific, with an apparent K m of 49.5 μM and a V max of approximately 13 pmol min⁻¹ per 10⁷ cells. conicet.gov.ar Another study in Legionella pneumophila identified two kinetic components for cystine uptake, with apparent K m values of 4.4 ± 2.1 μM and 92 μM. asm.org

The following table summarizes some of the kinetic parameters reported for this compound transport systems:

Transport Mechanism (Cell Type)Ionic DependenceAffinityK m (μM)V max (nmol/mg protein/min or pmol/min/10⁷ cells)Reference
Low-affinity (Rat brain synaptosomes)Sodium-dependentLow473 ± 146185 ± 20 nih.govnih.govcapes.gov.br
High-affinity (Rat brain synaptosomes)Sodium-independentHigh6.90 ± 2.10.485 ± 0.060 nih.gov
Low-affinity (Rat brain synaptosomes)Sodium-independentLow327 ± 294.18 ± 0.25 nih.gov
System x c − (Rabbit conjunctival epithelial cells)Sodium-independentHigh48 ± 4.714 ± 0.41 pmol/min/mg protein arvojournals.org
L-cysteine uptake (Trypanosoma cruzi)Not specifiedHigh49.5~13 pmol/min/10⁷ cells conicet.gov.ar
Cystine uptake (Legionella pneumophila)Not specifiedHigh/Lower4.4 ± 2.1 / 92~6 / 70 pmol/min/mg (dry weight) asm.org

Intracellular Fate and Conversion of this compound

Upon entering the cell, this compound undergoes rapid reduction to L-cysteine, which is the biologically active form utilized in various metabolic processes.

Enzymatic Reduction to L-Cysteine by Reductases, Glutathione, and Thioredoxin

Intracellular this compound is efficiently reduced to two molecules of L-cysteine. This reduction is a critical step as L-cysteine is the precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. frontiersin.orgnih.govhimedialabs.comcas.cnresearchgate.net

The reduction of this compound is primarily mediated by reducing systems within the cell, including glutathione and thioredoxin. nih.govcas.cnresearchgate.netguidetopharmacology.orgfishersci.ca Reduced glutathione (GSH) can react with this compound, breaking the disulfide bond and forming a mixed disulfide of glutathione and cysteine, along with a molecule of L-cysteine. The mixed disulfide can then be further reduced to yield another molecule of L-cysteine, regenerating oxidized glutathione (GSSG). Enzymes like glutathione reductase, which utilizes NADPH, are essential for maintaining a high intracellular ratio of GSH to GSSG, thereby supporting the reduction of cystine. frontiersin.orgnih.govbiorxiv.org

Thioredoxin, another key protein in cellular redox regulation, also plays a role in the reduction of disulfide bonds, including that of this compound. cas.cnresearchgate.net The thioredoxin system, involving thioredoxin reductase and NADPH, can directly or indirectly contribute to the conversion of this compound to L-cysteine.

This intracellular conversion of this compound to L-cysteine is considered a key process in mediating the extracellular/intracellular redox balance of these sulfur amino acids and is essential for protein and glutathione synthesis. cas.cnresearchgate.net

Spatial Compartmentalization of this compound Metabolism (e.g., Lysosomal Cystine Transport)

While the reduction of this compound to L-cysteine primarily occurs in the cytosol, where glutathione and thioredoxin systems are active, the transport and metabolism of cystine can also involve specific cellular compartments, such as lysosomes.

Lysosomal cystine transport is particularly relevant in the context of cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. This accumulation is due to a defect in the lysosomal membrane transporter cystinosin, which is responsible for transporting cystine out of the lysosomes into the cytosol. Normally, proteins containing disulfide bonds, including those with cystine residues, are degraded within lysosomes. The resulting free cystine must then be transported into the cytosol for further metabolism. A functional lysosomal cystine transporter is therefore crucial for preventing cystine accumulation and maintaining cellular homeostasis. fishersci.co.uk

The presence of cystine residues in proteins is predominantly found in oxidative environments like the secretory pathway (endoplasmic reticulum, Golgi apparatus, lysosomes, and vesicles) and extracellular spaces. wikipedia.org Under the reductive conditions of the cytoplasm and nucleus, cysteine is the predominant form. wikipedia.org This spatial separation of cystine-containing proteins and the reductive environment of the cytosol highlights the importance of transport mechanisms, including lysosomal transport, for the proper handling and metabolism of cystine within the cell.

Molecular Regulation of this compound Transport

The transport of this compound, primarily mediated by the system xc⁻ antiporter (composed of the light chain subunit SLC7A11 and the heavy chain subunit SLC3A2), is subject to intricate molecular regulation at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications. frontiersin.orgnih.govclinicalmedicinecr.com This regulation is critical for cells to adapt to varying physiological conditions and stress levels, particularly oxidative stress. d-nb.infofrontiersin.orgnih.govspandidos-publications.com

Influence of Signaling Pathways and Physiological Modulators

This compound transport activity, predominantly through system xc⁻, is influenced by various signaling pathways and physiological modulators. Oxidative stress is a significant inducer of SLC7A11 expression and system xc⁻ activity, facilitating increased cystine uptake to support GSH synthesis and counteract the stress. d-nb.infofrontiersin.orgspandidos-publications.comarvojournals.orgphysiology.org This adaptive response helps protect cells from damage. spandidos-publications.com

Growth factors and cytokines have also been implicated in the regulation of this compound transport. ontosight.ai For instance, the mTORC1 signaling pathway, known for its role in cell growth and metabolism, can promote glutathione synthesis through the activation of ATF4, which in turn regulates SLC7A11 expression. elifesciences.org Oncogenic KRAS mutations can induce SLC7A11 overexpression via downstream signaling pathways, including MAPK and PI3K/AKT, leading to elevated intracellular cysteine levels and enhanced GSH production, which supports cancer cell survival under oxidative stress. frontiersin.org Nitric oxide (NO) donors have been shown to stimulate both Na⁺-dependent and Na⁺-independent this compound uptake, leading to increased intracellular GSH levels. physiology.orgarvojournals.org

Furthermore, the availability of other amino acids, such as glutamate, can influence this compound transport via system xc⁻, as it operates as a cystine/glutamate antiporter. d-nb.infowikipedia.org High extracellular glutamate concentrations can inhibit cystine uptake. physiology.orgportlandpress.com Certain neurotoxins, like β-N-methyl-L-alanine (BMAA), can also interfere with system xc⁻, inhibiting cystine uptake and potentially leading to decreased glutathione levels and increased oxidative stress. wikipedia.org

Transcriptional Regulation of Transporter Genes (e.g., SLC7A11 by ATF4/Nrf2)

Transcriptional regulation plays a crucial role in controlling the expression levels of this compound transporters, particularly SLC7A11, the substrate-specific subunit of system xc⁻. Key transcription factors involved in the stress-induced transcription of SLC7A11 include Activating Transcription Factor 4 (ATF4) and Nuclear Erythroid 2-Related Factor 2 (Nrf2). nih.govspandidos-publications.comaginganddisease.org

Under conditions of oxidative stress or amino acid deficiency, the KEAP1-Nrf2 and GCN2-eIF2α pathways are activated, leading to the stabilization and nuclear translocation of Nrf2 and the induction of ATF4, respectively. nih.govspandidos-publications.come-century.us Both ATF4 and Nrf2 can bind to regulatory elements in the SLC7A11 promoter, such as the amino acid response element (AARE) and the antioxidant response element (ARE), to enhance its transcription. pnas.orgnih.gov Studies have shown that ATF4 and Nrf2 can synergistically regulate SLC7A11 transcription under various metabolic stress conditions. spandidos-publications.comnih.govoup.com While both are important, the maximal induction of SLC7A11 often depends on the combined action of both transcription factors. nih.gov

Conversely, the expression of SLC7A11 can also be negatively regulated by other transcription factors, such as p53 and ATF3, particularly under basal conditions. nih.govspandidos-publications.comoup.com p53, a tumor suppressor, can repress SLC7A11 expression, contributing to the induction of ferroptosis. nih.govclinicalmedicinecr.come-century.us ATF3 is also known to bind to the SLC7A11 promoter and suppress its transcription. nih.govaginganddisease.org

Beyond transcription factors, epigenetic modifications, such as histone methylation and regulation by microRNAs (miRNAs), also contribute to the complex regulation of SLC7A11 expression. frontiersin.orgnih.govspandidos-publications.comaginganddisease.org For example, certain miRNAs can directly target SLC7A11 mRNA, affecting its stability and translation. nih.govspandidos-publications.comaginganddisease.org

The interplay between these various signaling pathways and transcriptional regulators allows for fine-tuning of this compound transport in response to the cellular environment, ensuring adequate availability of cysteine for essential functions like GSH synthesis and redox homeostasis.

L Cystine in Protein Structural Biology and Post Translational Modifications

Formation and Functional Significance of Disulfide Bonds in Proteins

Disulfide bonds are formed through an oxidation reaction between the thiol groups of two cysteine residues. creative-proteomics.comuwaterloo.ca This process typically occurs in oxidizing environments within the cell, such as the endoplasmic reticulum in eukaryotes or the periplasm in prokaryotes. wikipedia.orgneb.com Enzymes like protein disulfide isomerases (PDI) in eukaryotes and Dsb proteins in prokaryotes catalyze the formation and rearrangement of these bonds, ensuring correct pairing. creative-proteomics.comuwaterloo.caneb.com

Covalent Linkages and Maintenance of Protein Conformation and Stability

Research has shown that introducing disulfide bonds can enhance the thermal stability of proteins. pnas.orgtandfonline.com For instance, studies on neuroglobin have indicated that the intramolecular disulfide bond influences protein structural fluctuations and its disruption can affect stability and oxygen binding affinity. pnas.org

Role in Intra- and Intermolecular Protein Cross-Linking

Studies have highlighted the distinct roles of intra- and intermolecular disulfide bonds in processes like amyloid aggregation. Intramolecular disulfide bonds tend to stabilize the native protein structure and reduce aggregation, while intermolecular disulfide bonds can promote the formation of aggregates. nih.gov

Mechanisms of Oxidative Folding and Disulfide Shuffling

Oxidative folding is the process by which proteins acquire their correct disulfide bonds as they fold into their native three-dimensional structure. This process is facilitated by enzymes that catalyze the oxidation of cysteine thiols and the rearrangement of disulfide bonds. wikipedia.orgneb.com Disulfide shuffling, or isomerization, involves the breaking and re-forming of disulfide bonds within a protein. wikipedia.orgnih.gov This dynamic process allows misfolded proteins with incorrect disulfide pairings to rearrange their bonds to reach the native, correctly folded state. wikipedia.orgneb.com Thiol-disulfide exchange reactions, often catalyzed by enzymes like PDI, are the principal mechanism by which disulfide bonds are formed and rearranged. wikipedia.orgrsc.org This process involves the nucleophilic attack of a thiolate group on a disulfide bond. wikipedia.orgrsc.orgkit.edu

Redox Chemistry of Cysteine Residues within Proteins

Beyond forming stable disulfide bonds, the thiol group of cysteine is highly reactive and susceptible to a variety of redox-sensitive post-translational modifications (PTMs). These modifications can alter the chemical properties and reactivity of cysteine residues, impacting protein structure, function, and interactions. researchgate.netnih.govfrontiersin.orgnih.gov

Diverse Post-Translational Modifications of Cysteine Thiols (e.g., Sulfenylation, Sulfinylation, S-Glutathionylation, S-Nitrosylation)

Cysteine thiols can undergo a range of oxidative PTMs in response to reactive oxygen, nitrogen, and sulfur species (ROS/RNS/RSS). nih.govmdpi.comfrontiersin.orgmdpi.com These modifications include:

Sulfenylation (SOH): The initial oxidation of a cysteine thiol by oxidants like hydrogen peroxide (H₂O₂) results in the formation of a sulfenic acid. nih.govmdpi.comfrontiersin.orgresearchgate.netpnas.org Sulfenylation is often a transient modification that can serve as an intermediate for further modifications. nih.govmdpi.com

Sulfinylation (SO₂H) and Sulfonylation (SO₃H): Further oxidation of sulfenic acid can lead to the formation of sulfinic acid and, under severe oxidative stress, irreversible sulfonic acid. nih.govmdpi.commdpi.comacs.org

S-Glutathionylation (SSG): This involves the formation of a mixed disulfide bond between a cysteine residue in a protein and the tripeptide glutathione (B108866) (GSH). nih.govmdpi.commdpi.comacs.org S-glutathionylation is a reversible modification that plays a role in redox signaling and protecting cysteine thiols from irreversible oxidation. nih.govmdpi.comacs.org

S-Nitrosylation (SNO): The modification of a cysteine thiol by a nitric oxide group. nih.govmdpi.comfrontiersin.orgmdpi.com S-nitrosylation is a key regulatory mechanism in many signaling pathways. nih.govfrontiersin.orgmdpi.com

Other modifications include persulfidation (S-SH), S-cyanylation, S-carbonylation, and S-acylation. mdpi.commdpi.com The specific modification that occurs depends on factors such as the local redox environment, the reactivity of the individual cysteine residue, and the presence of specific enzymes. nih.govfrontiersin.org

Impact of Redox Modifications on Protein Topography and Functional Regulation

Redox modifications of cysteine residues can have profound effects on protein structure, conformation, and function. researchgate.netnih.govfrontiersin.orgnih.gov These modifications can act as molecular switches, altering protein activity, localization, and interactions in response to changes in the cellular redox state. nih.govfrontiersin.orgnih.govmdpi.comacs.org

For example, cysteine oxidation leading to disulfide bond formation or other modifications like sulfenylation and sulfinylation can induce conformational changes in proteins. researchgate.netfrontiersin.orgnih.gov These changes can impact substrate binding, catalytic activity, protein-protein interactions, and protein stability. creative-proteomics.comnih.govresearchgate.netnih.govfrontiersin.orgnih.gov The reversible nature of many of these modifications, such as disulfide formation, sulfenylation, and S-glutathionylation, allows them to function as regulatory mechanisms in cellular signaling pathways. nih.govmdpi.comacs.org

Specific examples include the oxidation of catalytic cysteines in enzymes, which can directly inhibit their activity. frontiersin.org Conversely, redox modifications can also activate proteins, as seen with the intermolecular disulfide bond formation in PKGIα, which leads to its activation. nih.gov The location of cysteine residues within the protein structure and their surrounding environment are critical determinants of their susceptibility to oxidation and the functional consequences of these modifications. frontiersin.orgplos.org

Enzymatic and Chemical Control of Disulfide Bond Formation

The formation and rearrangement of disulfide bonds in proteins are tightly controlled processes, particularly within cellular compartments like the endoplasmic reticulum (ER) in eukaryotes, which provides an oxidizing environment conducive to disulfide formation nih.govportlandpress.com. In contrast, the cytosol is generally a reducing environment where disulfide bonds are less stable wikipedia.orgwikipedia.org. The precise formation of native disulfide bonds is critical for a protein to achieve its correct three-dimensional structure and function. Errors in this process can lead to misfolding and aggregation rsc.orgmdpi.com.

Disulfide bond formation can occur spontaneously under oxidizing conditions, but this process is often inefficient and can lead to the formation of incorrect (non-native) disulfide bonds, especially in proteins with multiple cysteine residues nih.gov. Therefore, biological systems employ sophisticated enzymatic machinery to catalyze and regulate this process, ensuring the formation of native disulfide linkages nih.govportlandpress.commdpi.com. Chemical methods are also employed in vitro to control disulfide bond formation for research and protein production purposes nih.govjabonline.in.

Role of Protein Disulfide Isomerases in Proper Folding

Protein disulfide isomerases (PDIs) are a family of enzymes that play a central role in the formation, reduction, and isomerization of disulfide bonds during protein folding in the ER mdpi.comwikipedia.orgnih.govmdpi.com. PDIs are abundant in the ER lumen and act as catalysts for oxidative protein folding ki.senih.gov. They possess multiple thioredoxin-like domains, which contain redox-active cysteine motifs (typically CXXC) that are essential for their catalytic activity mdpi.commdpi.comrsc.org.

The mechanism of PDI activity involves a series of thiol-disulfide exchange reactions. PDI can introduce disulfide bonds into a reduced polypeptide (oxidation), break incorrect disulfide bonds (reduction), and rearrange disulfide bonds to facilitate the formation of the native pattern (isomerization) wikipedia.orgfrontiersin.org. This allows proteins to explore different disulfide bonding patterns until the most stable, native conformation is achieved wikipedia.orgnih.gov.

PDIs function in concert with other ER-resident enzymes and chaperones. For instance, ER oxidoreductin-1 (Ero1) is a flavoenzyme that reoxidizes PDIs, allowing them to participate in further rounds of disulfide bond formation nih.govnih.gov. This interplay between PDIs and oxidases like Ero1 maintains the oxidative environment necessary for disulfide formation in the ER nih.gov.

PDIs also exhibit chaperone activity, which helps to prevent the aggregation of unfolded or misfolded proteins, providing them with an opportunity to fold correctly mdpi.comwikipedia.org. This dual role as both an oxidoreductase and a chaperone highlights the critical importance of PDIs in maintaining protein homeostasis in the ER nih.gov.

Research findings have detailed the biochemical activities of PDIs, including their oxidoreductase and isomerase functions mdpi.comwikipedia.org. The catalytic cycle involves the interaction of PDI's active site cysteines with the substrate protein's cysteine residues, forming mixed disulfide intermediates that are subsequently resolved to yield native disulfide bonds in the substrate and regenerate the PDI active site nih.govebi.ac.uk. Studies on model proteins like ribonuclease A (RNase A) and bovine pancreatic trypsin inhibitor (BPTI) have been instrumental in elucidating the mechanisms of PDI-catalyzed oxidative folding mdpi.compnas.org.

Cysteine-Based Protein Folding Modulators for Structural Analysis

Beyond the enzymatic control exerted by PDIs, chemical methods and cysteine-based modulators are employed, particularly in in vitro settings, to influence protein folding and disulfide bond formation for structural analysis and protein production nih.govjabonline.in. These methods can help in studying folding intermediates, trapping specific disulfide isomers, or facilitating the refolding of recombinant proteins nih.govjabonline.in.

Chemical additives, such as reducing agents (e.g., dithiothreitol (B142953) - DTT) or oxidizing agents, can be used to control the redox environment and thereby influence disulfide bond formation wikipedia.orgrsc.org. However, achieving precise control over the formation of specific disulfide bonds using only simple redox agents can be challenging, especially for complex proteins with many cysteine residues.

Cysteine-based protein folding modulators can include small molecules designed to interact with cysteine residues or influence the thiol-disulfide exchange process. These modulators can be used to stabilize certain folding intermediates, prevent the formation of non-native disulfide bonds, or promote the formation of native ones nih.govjabonline.in. For example, some modulators might mimic aspects of PDI activity or provide a controlled oxidative environment.

Research in this area involves the design and synthesis of molecules that can catalyze or guide disulfide bond formation and isomerization. Studies have explored the use of synthetic thiols or other compounds that can accelerate disulfide bond isomerization or facilitate correct pairing of cysteines rsc.org. These modulators can be valuable tools for researchers studying protein folding pathways and the role of disulfide bonds in protein structure and stability nih.gov.

Structural analysis techniques, such as NMR spectroscopy and mass spectrometry, are used in conjunction with these modulators to characterize protein folding intermediates and determine the pattern of disulfide bonds formed uq.edu.auacs.org. By trapping transient species or influencing the folding landscape, cysteine-based modulators can provide insights into the complex process of oxidative protein folding and the impact of disulfide bonds on protein conformation nih.govpnas.org.

The development of more efficient systems for controlled disulfide bond formation, potentially combining enzymatic and chemical approaches, continues to be an area of research aimed at improving the yield and quality of correctly folded, disulfide-bonded proteins for structural studies and therapeutic applications portlandpress.com.

L-Cystine, the oxidized dimer of the amino acid L-cysteine, plays a significant role in both chemical synthesis and biological processes. Its unique disulfide bond and the reactive thiol group of its reduced form, L-cysteine, make these compounds and their derivatives valuable in various scientific applications, from peptide synthesis to the study of metabolic pathways.

L Cystine Derivatives: Synthetic Methodologies and Biochemical Applications

L Cystine in Macromolecular Assembly and Bioconjugation Strategies

Role of L-Cystine in Metalloprotein Function and Metal Coordination

The sulfhydryl group of cysteine residues is a potent ligand for various metal ions, making it indispensable for the structure and catalytic activity of numerous metalloproteins. It facilitates the formation of intricate metal centers and plays a critical role in the sequestration and detoxification of heavy metals.

Iron-sulfur (Fe-S) clusters are ancient and ubiquitous prosthetic groups essential for a multitude of enzymatic functions, including electron transfer, metabolic catalysis, and regulation of gene expression. rsc.org The biosynthesis of these clusters is a complex, highly conserved process where L-cysteine serves as the primary source of the sulfur atoms. researchgate.netrsc.org

The assembly process is initiated by a class of enzymes known as cysteine desulfurases, such as IscS or NifS. mdpi.comnih.govnih.gov These enzymes catalyze the removal of sulfur from L-cysteine, converting it to L-alanine. nih.gov The abstracted sulfur is transiently transferred to a conserved cysteine residue on the desulfurase itself, forming a persulfide intermediate (Enzyme-Cys-S-SH). mdpi.comnih.govnih.gov This reactive persulfide is the key sulfur donor for cluster assembly. researchgate.net

From the cysteine desulfurase, the sulfur is transferred to a scaffold protein, such as IscU. iiserpune.ac.inmdpi.com On this scaffold, iron ions and the sulfur from the persulfide are assembled into a nascent Fe-S cluster, typically a [2Fe-2S] or [4Fe-4S] core. mdpi.comthermofisher.comchinesechemsoc.org This assembly process is facilitated by a consortium of other proteins, including iron donors and chaperones. rsc.org Once assembled on the scaffold, the complete Fe-S cluster is transferred to a final recipient apoprotein, where it becomes an integral part of the now-functional enzyme. nih.govnih.gov Within the target protein, the iron atoms of the cluster are most commonly coordinated by the thiol side chains of four cysteine residues. mdpi.com

There are several distinct biosynthetic systems for Fe-S clusters, including the nitrogen fixation (NIF), iron-sulfur cluster (ISC), and sulfur assimilation (SUF) systems, which operate in various organisms and cellular compartments. nih.govchinesechemsoc.org A fourth system, the cytosolic iron-sulfur assembly (CIA) machinery, is responsible for maturing Fe-S proteins in the cytosol and nucleus of eukaryotes. nih.govresearchgate.net

Table 1: Key Proteins in the E. coli ISC System for Iron-Sulfur Cluster Biosynthesis
ProteinFunctionRole of L-Cysteine
IscSCysteine DesulfuraseServes as the substrate for sulfur extraction; a conserved cysteine residue on IscS forms a persulfide intermediate. mdpi.comnih.gov
IscUScaffold ProteinAccepts sulfur from the IscS persulfide and provides a platform for the de novo assembly of the Fe-S cluster. iiserpune.ac.inmdpi.com
IscAIron Donor (putative)Thought to be involved in providing the iron necessary for cluster formation on the IscU scaffold.
HscA/HscBChaperone/Co-chaperoneFacilitate the transfer of the assembled Fe-S cluster from the IscU scaffold to the final recipient apoproteins. rsc.org
Target ApoproteinFinal Functional EnzymeCysteine residues in the target protein typically serve as the final ligands that coordinate the Fe-S cluster. mdpi.com

Metallothioneins (MTs) are a family of low molecular weight, cysteine-rich proteins found across the biological kingdoms. nih.govacs.org Their structure is remarkable, with cysteine residues accounting for up to 30% of their amino acid composition. nih.gov These proteins play a central role in metal homeostasis, particularly for essential metals like zinc and copper, and are critical for the detoxification of toxic heavy metals such as cadmium, mercury, and lead. nih.govsemanticscholar.orgnih.gov

The key to metallothionein function lies in the abundant thiol (-SH) groups provided by its cysteine residues. nih.govbachem.com These thiols are highly effective at binding metal ions, forming metal-thiolate clusters. semanticscholar.org A typical mammalian metallothionein can bind up to seven zinc or cadmium ions in two separate domains, known as the alpha- and beta-clusters. nih.govsemanticscholar.org The binding of metals induces the folding of the otherwise unstructured apoprotein (apometallothionein) into its functional conformation. semanticscholar.org

In the context of heavy metal sequestration, MTs act as a cellular defense mechanism. researchgate.net The synthesis of metallothionein is transcriptionally upregulated in response to exposure to heavy metals or conditions of oxidative stress. nih.govdrpress.org The newly synthesized MTs then sequester the toxic metal ions, binding them tightly within the metal-thiolate clusters. researchgate.netdrpress.org This process effectively removes the harmful ions from the cytosol, preventing them from interacting with and damaging other essential cellular components. drpress.org The high affinity of the cysteine thiolates for soft metal ions like cadmium and mercury makes MTs particularly efficient at their sequestration. semanticscholar.orgresearchgate.net

Table 2: Role of Cysteine in Metallothionein Function
FunctionMechanism Involving CysteineMetals Involved
Metal Ion BindingThe thiol groups of the numerous cysteine residues act as ligands, coordinating with metal ions to form stable metal-thiolate clusters. nih.govsemanticscholar.orgZn(II), Cu(I), Cd(II), Hg(II), Pb(II), Ag(I) nih.govsemanticscholar.org
Heavy Metal SequestrationUpon exposure to toxic metals, MT synthesis is induced, and the protein sequesters the harmful ions, preventing cellular damage. researchgate.netdrpress.orgh1.coCadmium, Mercury, Lead, Arsenic nih.gov
Redox RegulationThe cysteine residues can be oxidized to form cystine (disulfide bonds), releasing the bound metal ions. This process allows MTs to act as antioxidants by scavenging reactive oxygen species. nih.govZinc nih.gov
Zinc/Copper HomeostasisMTs regulate the intracellular concentrations of essential metals by binding and releasing them as needed for various cellular processes. nih.govnih.govZinc, Copper nih.gov

This compound in Controlled Protein Cross-Linking and Peptide Stapling

This compound, the oxidized dimer of the amino acid cysteine, plays a pivotal role in the structural and functional landscape of proteins and peptides. The formation of a disulfide bond between two cysteine residues to form this compound provides a covalent linkage that can significantly influence the three-dimensional structure, stability, and biological activity of these macromolecules. This section explores the strategic use of this compound in the controlled cross-linking of proteins and the stapling of peptides, highlighting the underlying chemical mechanisms, the generation of biologically active macrocycles, and the advanced analytical techniques used to study these assemblies.

Mechanisms for Inter- and Intramolecular Cross-Linking

The cross-linking of polypeptide chains through the formation of this compound is a fundamental post-translational modification that can occur either within a single polypeptide chain (intramolecular) or between different polypeptide chains (intermolecular). These disulfide bonds are critical for stabilizing the tertiary and quaternary structures of many proteins. acs.org

Intermolecular vs. Intramolecular Disulfide Bonds:

Intramolecular disulfide bonds are formed between two cysteine residues within the same polypeptide chain. ubc.cagenedata.com This type of cross-linking is crucial for folding the protein into its correct three-dimensional conformation and maintaining its stability. acs.org

Intermolecular disulfide bonds link two separate polypeptide chains. ubc.cagenedata.com This is essential for the assembly of multi-subunit proteins, such as antibodies and certain hormones like insulin. acs.org

The formation of these disulfide bonds is an oxidation reaction involving the sulfhydryl (-SH) groups of two cysteine residues. researchgate.netthermofisher.com This reaction is often catalyzed by enzymes such as protein disulfide isomerases in the endoplasmic reticulum. acs.org

Peptide Stapling:

Peptide stapling is a synthetic strategy used to constrain a peptide into a specific conformation, often an α-helix, by introducing a covalent brace. nih.govnih.gov This conformational restriction can lead to enhanced biological activity, increased metabolic stability, and improved cell permeability. L-cysteine residues are frequently employed in peptide stapling due to the reactive nature of their thiol groups. nih.gov

The general mechanism for cysteine-based peptide stapling involves the introduction of two cysteine residues at appropriate positions within the peptide sequence. These cysteines are then cross-linked using a variety of bifunctional reagents. nih.govresearchgate.net The process typically occurs in two steps:

One cysteine residue reacts with one of the electrophilic sites on the bifunctional linker.

The second cysteine residue then undergoes an intramolecular reaction with the second electrophilic site on the linker, resulting in the formation of a cyclic, or "stapled," peptide. nih.gov

Several chemical strategies have been developed for cysteine-based peptide stapling, each with its own specific mechanism:

Alkylation with Bifunctional Electrophiles: This is a common method that utilizes reagents containing two electrophilic groups, such as haloacetates or maleimides. The nucleophilic thiol groups of the cysteine residues attack the electrophilic centers of the linker, forming stable thioether bonds.

Perfluoroaromatic Stapling: This technique employs perfluoroaromatic compounds as linkers. The high electrophilicity of the fluorine-substituted aromatic ring facilitates nucleophilic aromatic substitution by the cysteine thiols.

Thiol-Ene Reaction: This "click chemistry" approach involves the radical-mediated addition of a thiol group across a double bond (alkene). A peptide containing two cysteine residues can be reacted with a linker containing two alkene groups, or a peptide with one cysteine and one alkene-containing amino acid can be cyclized.

These diverse chemical approaches provide a versatile toolbox for creating conformationally constrained peptides with tailored properties.

Application in Generating Biologically Active Peptide Macrocycles

The generation of peptide macrocycles through this compound-mediated cross-linking or stapling has emerged as a powerful strategy in drug discovery. By constraining the peptide's conformation, these techniques can pre-organize the pharmacophoric elements for optimal interaction with a biological target, leading to enhanced binding affinity and specificity. Furthermore, macrocyclization often protects the peptide from proteolytic degradation, thereby increasing its in vivo half-life.

A notable example is the development of stapled peptides that target the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. This protein-protein interaction is a critical target in cancer therapy. Stapled peptides mimicking the α-helical region of p53 that binds to MDM2 have shown significantly improved biological activity compared to their linear counterparts.

Peptide IDTargetCyclization StrategyLinear IC50 (μM)Cyclic IC50 (μM)Fold Improvement
SAH-p53-8 p53-MDM2Hydrocarbon Stapling>2000.089>2247
M011 p53-MDM2/MDMXHydrocarbon Stapling1.30.02259

Another area where this compound-based macrocyclization has proven effective is in the development of inhibitors for viral proteases. For instance, cyclic peptides have been designed to inhibit the NS2B-NS3 protease of the Zika virus, an essential enzyme for viral replication.

Peptide IDTargetCyclization StrategyLinear Ki (μM)Cyclic Ki (μM)Fold Improvement
Cyclic Peptide 1 Zika Virus NS2B-NS3 ProteaseThioether Linkage500.6478

These examples underscore the significant potential of this compound-based macrocyclization to transform linear peptides into potent and drug-like therapeutic candidates. The ability to fine-tune the linker chemistry and the position of the cysteine residues allows for the optimization of the peptide's conformational and pharmacological properties.

Cryo-Electron Microscopy for Assembly Analysis

The visualization of disulfide bonds in cryo-EM maps is highly dependent on the resolution of the reconstruction. At near-atomic resolutions (typically better than 3 Å), the density corresponding to the sulfur-sulfur bond of this compound can be directly observed, allowing for the unambiguous identification and modeling of the disulfide linkage. However, achieving such high resolutions can be challenging, especially for flexible or heterogeneous assemblies.

One of the significant challenges in cryo-EM is radiation damage, where the high-energy electron beam can cause chemical changes in the sample. Disulfide bonds are known to be particularly sensitive to radiation, and breakage of these bonds can occur during data collection. nih.gov This can lead to a loss of density for the disulfide bond in the final reconstructed map, making its identification difficult. Therefore, minimizing the electron dose is crucial when imaging disulfide-containing proteins.

To overcome the challenges of imaging small or flexible proteins by cryo-EM, engineered disulfide bonds can be introduced to stabilize the protein in a particular conformation or to create a more rigid assembly. acs.orgnih.govresearchgate.netresearchgate.netuci.edu For example, intermolecular disulfide bonds can be used to covalently link different subunits of a complex, reducing its flexibility and facilitating higher-resolution structure determination. acs.org This strategy has been successfully employed to trap and visualize transient or rare conformational states of viral spike proteins and other dynamic molecular machines. nih.gov

In addition to direct visualization, the structural information obtained from cryo-EM can be integrated with data from other techniques, such as mass spectrometry and molecular dynamics simulations, to provide a more comprehensive understanding of the disulfide-bonded assembly. genedata.comcreative-proteomics.com Cross-linking mass spectrometry can identify which cysteine residues are linked, providing valuable constraints for building and validating the atomic model within the cryo-EM density map. creative-proteomics.com Molecular dynamics simulations can then be used to explore the conformational dynamics of the assembly and the role of the disulfide bonds in its stability and function.

Advanced Analytical Methodologies for L Cystine Quantification in Biological Systems

Chromatographic Techniques for L-Cystine and Related Thiols

Chromatographic methods are widely used for the separation and quantification of amino acids, including this compound, in complex biological matrices. These techniques leverage the differential interactions of analytes with a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

HPLC, particularly in its reversed-phase (RP) mode, is a common technique for the analysis of amino acids. RP-HPLC separates compounds based on their hydrophobicity. For this compound and other thiols, derivatization is often required to enhance detectability, especially when using UV or fluorescence detection. Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) in the presence of a thiol such as ethanethiol (B150549) (ESH) can be employed to form fluorescent or UV-absorbing derivatives jafs.com.pl.

Studies have demonstrated the application of RP-HPLC for the quantification of amino acids, including cysteine (which can be related to cystine levels through reduction), in biological materials like blood plasma and urine. One method utilized pre-column derivatization with OPA in the presence of ESH, followed by separation on a C18 column with a quaternary gradient system. Detection was performed simultaneously using UV monitoring at 337 nm and fluorescence detection (λex = 336 nm, λem = 425 nm). This method achieved complete resolution of derivatized amino acids from interfering species in approximately 50 minutes. A trace amount of cysteine as its OPA/ESH derivative could be quantified quickly (~3.5 min) using an isocratic HPLC system with UV detection at 274 nm jafs.com.pl.

While fluorescence detection generally offers lower limits of detection (0.04-1.25 µM⁻¹) and quantification (0.12-11.7 µmol·L⁻¹) compared to UV monitoring (0.05-12.7 µM⁻¹ and 0.18-42.0 µmol·L⁻¹, respectively), the sensitivity of UV detection can still be satisfactory for accurate and precise quantification of amino acids in biological materials. HPLC systems with UV detection have also been shown to provide better resolution of amino acid peaks compared to fluorescence detection jafs.com.pl.

Another RP-HPLC method was developed and validated for the stability-indicating determination of N-acetyl-L-cysteine (NAC) and N,N'-diacetyl-L-cystine (Di-NAC) in cell culture media. This method utilized a C18 column under reversed-phase conditions with an isocratic elution using a mobile phase of Acetonitrile and water (4:96 v/v) containing 0.1% TFA at a flow rate of 1.0 mL/min. Detection was monitored at a UV wavelength of 212 nm. The method showed good linearity for NAC (R = 1.00) and Di-NAC (R = 1.00) and was validated for accuracy, precision, specificity, and system suitability insights.bioinsights.bio.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS/MS)

LC-MS/MS and Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) offer enhanced sensitivity and specificity for the quantification of this compound and related compounds in complex biological matrices. The coupling of chromatographic separation with mass spectrometry allows for the detection and quantification of analytes based on their mass-to-charge ratio, providing a high degree of selectivity and reducing interference from matrix components.

LC-MS/MS methods have been developed for the determination of various sulfur-containing amino acids and their derivatives in biological samples. For instance, a chiral LC-MS method was developed for the rapid determination of cysteine enantiomers (L-cysteine and D-cysteine) in biological samples. This method involved the reduction of the disulfide bond in cystine using a reducing agent like 1,4-dithio-DL-threitol, followed by labeling with a reagent such as AccQ-Tag to improve chromatographic behavior and MS detection sensitivity. The separation was achieved on a chiral stationary phase under polar ionic elution conditions. The method was validated according to regulatory guidelines, showing good linearity and precision for both L-cysteine and D-cysteine researchgate.netnih.gov.

UPLC-MS/MS has been employed for the sensitive and rapid determination of compounds like cysteamine (B1669678), which is structurally related to cysteine, in human plasma samples from patients with cystinosis. This method was validated according to regulatory guidelines, demonstrating accuracy, precision, selectivity, and the absence of carry-over and matrix effects mdpi.com.

While some LC-MS methods for related compounds like S-allyl-L-cysteine (SAC) have shown lower sensitivity compared to FIA-(ESI)MS, LC-MS still offers the advantage of separating and identifying multiple compounds simultaneously scispace.com. UPLC-MS methods have also been developed for the determination of N-acetyl-L-cysteine in complex matrices like rat tissues and plasma, demonstrating high recovery rates nih.gov.

Spectroscopic and Elemental Analysis for this compound Quantification

In addition to chromatographic techniques, spectroscopic and elemental analysis methods can provide valuable information for the quantification and characterization of this compound and related species in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative 1H NMR (qNMR), is a powerful technique for the identification and quantification of metabolites in complex biological mixtures due to its non-destructive nature and high reproducibility researchgate.netplos.org. While directly quantifying this compound using standard 1H NMR in highly complex biological matrices can be challenging due to overlapping signals, NMR can provide insights into the chemical environment of cysteine and cystine residues and their interactions.

Studies have utilized NMR to investigate the chemical shifts of cysteine and cystine and cysteine-containing peptides at a submolecular level to estimate parameters like thiolate basicity and standard redox potential. Regression analysis has shown a strong linear relationship between chemical shift data and thiolate logK hmdb.ca.

Quantitative 1H NMR has been successfully applied for the quantification of various natural products and metabolites in complex matrices plos.org. While direct examples of this compound quantification in biological systems solely by 1H qNMR in the provided context are limited, the principle of qNMR, where signal intensity is directly proportional to molar concentration, makes it a promising technique, especially with appropriate sample preparation and spectral deconvolution techniques researchgate.netplos.org. The Human Metabolome Database includes 1H NMR spectra for this compound, which can serve as a reference for identification and potential quantification efforts nih.gov.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Related Trace Element Analysis

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is primarily used for the determination of elemental composition. While ICP-OES does not directly quantify this compound as a molecule, it can be relevant for analyzing trace elements that interact with sulfur-containing amino acids like cysteine and cystine in biological systems. For example, L-cysteine has been used to enhance the calibration range and prevent memory effects in mercury analysis in complex samples via ICP-OES researchgate.netnih.gov. L-cysteine can bind and stabilize mercury ions in biological matrices, facilitating their accurate determination by ICP-OES researchgate.net.

ICP-OES, along with ICP-MS and atomic absorption spectroscopy (AAS), has been used to measure trace elements like copper in biological samples. L-cysteine capped quantum dots have been used in fluorimetric methods for copper determination in biological samples, with results showing good agreement with those obtained by FAAS and ICP-MS zrtlab.com. This highlights the relevance of techniques like ICP-OES in analyzing elements associated with the biological roles of sulfur-containing compounds.

Furthermore, L-cysteine has been included in extraction solutions for the analysis of essential and toxic elements, such as mercury, zinc, copper, and selenium, in dried urine and blood spots using ICP-MS cuni.cz. This indicates the utility of sulfur-containing compounds in sample preparation for elemental analysis in biological matrices.

Methodological Validation in Complex Biological Matrices

Validation of analytical methods for this compound quantification in complex biological matrices is crucial to ensure the reliability and accuracy of the results. Validation typically involves assessing parameters such as linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), specificity, and matrix effects mdpi.com.

For chromatographic methods like HPLC and LC-MS/MS, validation in biological matrices involves demonstrating that the matrix does not significantly interfere with the analyte signal and that the method can accurately quantify this compound across a relevant concentration range insights.bioinsights.bioresearchgate.netmdpi.com. This often requires preparing calibration standards and quality control samples in a blank biological matrix. Recovery studies are performed to assess the efficiency of analyte extraction from the matrix nih.gov.

For example, a chiral UHPLC-MS method for cysteine enantiomers in biological samples was validated according to regulatory guidelines, demonstrating good linearity, repeatability, intermediate precision, and trueness in ranges relevant to biological concentrations researchgate.net. Similarly, an LC-MS/MS method for cysteamine in plasma was fully validated in accordance with guidelines for bioanalytical methods, including assessment of accuracy, precision, selectivity, specificity, carry-over, matrix effect, and recovery mdpi.com.

In the context of ICP-OES for elemental analysis related to sulfur amino acids, method validation involves ensuring the stability of the analytes in the sample matrix and the absence of matrix-induced interferences researchgate.netnih.gov. The use of internal standards and appropriate sample preparation techniques, such as the addition of L-cysteine to stabilize mercury, are part of the validation process to ensure accurate quantification in complex biological samples like cell culture medium and cell lysates researchgate.net.

Evaluation of Linearity, Sensitivity, and Reproducibility

Method validation is a critical step in establishing the suitability of an analytical method for its intended purpose. Key parameters evaluated include linearity, sensitivity (typically assessed by Limit of Detection (LOD) and Limit of Quantification (LOQ)), and reproducibility (precision). insights.bioinsights.bio

Linearity demonstrates that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range. For this compound analysis, methods like HPLC-UV, LC-MS, and qNMR have shown good linearity over various concentration ranges depending on the matrix and specific method. For instance, a qNMR method for cystine in food supplements showed a linearity with a correlation coefficient (R²) of 0.9999 within the range of 0.05 mg to 10 mg. mdpi.com A chiral LC-MS method for cysteine enantiomers (analyzed after cystine reduction) in biological samples demonstrated good linearity in the ranges of 0.05-0.50 mg/L for D-cysteine and 0.11-0.56 mg/L for L-cysteine, validated according to FDA guidelines. nih.govcapes.gov.br An LC-MS/MS method for S-methyl-L-cysteine and S-methyl-L-cysteine sulfoxide (B87167) in human plasma and urine also showed linearity with correlation coefficients (r²) greater than 0.9987. mdpi.comresearchgate.net

Sensitivity is determined by the LOD and LOQ, representing the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These values are highly dependent on the analytical technique and sample matrix. For the qNMR method, the LOD and LOQ for cystine were reported as 3.8 µg and 12.5 µg, respectively. mdpi.com A chiral UHPLC-MS method for cysteine enantiomers (derived from cystine) in biological samples reported LOD values of 0.02 mg/L for D-cysteine and 0.04 mg/L for L-cysteine, and LOQ values of 0.05 mg/L for D-cysteine and 0.11 mg/L for L-cysteine. nih.govcapes.gov.br An LC-MS/MS method for related sulfur compounds, S-methyl-L-cysteine and S-methyl-L-cysteine sulfoxide, in human urine and plasma showed LODs ranging from 0.02 µM to 0.08 µM depending on the compound and matrix. mdpi.comresearchgate.net An HPLC-UV method for cysteine and cysteinylglycine (B43971) in biological fluids reported LOQs of 1.5 pmol for cysteine and 2.3 pmol for cysteinylglycine in peak. akjournals.com

Reproducibility, or precision, assesses the variability of results obtained from replicate analyses of the same sample. It is typically expressed as relative standard deviation (RSD) or coefficient of variation (CV). Methods for this compound and related thiols in biological samples generally show good reproducibility. The qNMR method for cystine showed intra-assay and intermediate precision with CV values of 0.93% and 2.20%, respectively. mdpi.com The chiral UHPLC-MS method for cysteine enantiomers had repeatability and intermediate precision lower than 4.0%. nih.govcapes.gov.br An LC-MS/MS method for S-methyl-L-cysteine and S-methyl-L-cysteine sulfoxide in human specimens reported intra- and inter-day precisions greater than 10% and 20%, respectively, at three concentration levels. mdpi.comresearchgate.net An HPLC-UV method for cysteine and cysteinylglycine showed relative standard deviation values for retention time of 0.31% and 0.73%, respectively. akjournals.com

Here is a summary of some validation parameters for different methods:

MethodAnalyte(s)MatrixLinearity (R² or r²)LODLOQPrecision (CV or RSD)
qNMR mdpi.comCystineFood Supplements0.99993.8 µg12.5 µgIntra-assay: 0.93% CV, Intermediate: 2.20% CV
Chiral UHPLC-MS nih.govcapes.gov.brD-Cysteine, L-Cysteine (from cystine)Biological SamplesGood linearity (ranges specified)D-Cys: 0.02 mg/L, L-Cys: 0.04 mg/LD-Cys: 0.05 mg/L, L-Cys: 0.11 mg/L< 4.0%
LC-MS/MS mdpi.comresearchgate.netS-methyl-L-cysteine, S-methyl-L-cysteine sulfoxideHuman Plasma, Urine> 0.99870.02-0.08 µM (matrix dependent)Not explicitly stated as LOQ, but LODs provided.Intra/Inter-day: >10%/>20%
HPLC-UV akjournals.comCysteine, CysteinylglycineHuman Plasma, Urine0.9930-0.9997Not explicitly stated as LOD, but LOQs provided.Cys: 1.5 pmol, CysGly: 2.3 pmolRetention time RSD: 0.31% (Cys), 0.73% (CysGly)

Note: Some methods focus on cysteine, which is the reduced form of cystine. Analytical methods for total cystine often involve reduction to cysteine before analysis.

Strategies for Sample Preparation and Stabilization

Effective sample preparation and stabilization are critical for accurate this compound quantification in biological systems due to its susceptibility to oxidation and potential interference from the complex matrix. akjournals.comnih.govmdpi.com this compound is the oxidized dimer of L-cysteine, linked by a disulfide bond. mtoz-biolabs.com In biological samples, both forms exist and their ratio can be physiologically relevant. Therefore, methods often aim to quantify total cystine (cystine + 2x cysteine) or differentiate between the two forms.

A common strategy for determining total cystine content is to reduce the disulfide bond to convert cystine into cysteine before analysis. nih.govcapes.gov.br Reducing agents like 1,4-dithio-DL-threitol (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are frequently used for this purpose. nih.govcapes.gov.brakjournals.com Following reduction, derivatization is often employed to improve chromatographic behavior and detection sensitivity, particularly for techniques like HPLC-UV or fluorescence detection. nih.govcapes.gov.brakjournals.comnih.gov Examples of derivatization reagents include AccQ-Tag reagent or 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) (CMQT). nih.govcapes.gov.brakjournals.com

Sample matrices such as plasma, serum, urine, and tissue homogenates are commonly analyzed for this compound. mtoz-biolabs.com Protein precipitation is a necessary step for many methods, especially when dealing with protein-rich matrices like plasma. Trichloroacetic acid (TCA) is one reagent used for protein precipitation. mdpi.com After precipitation, centrifugation is typically performed to remove the protein pellet. mdpi.comakjournals.com

Stabilization of this compound and related thiols in biological samples is crucial to prevent oxidation and degradation prior to analysis. Samples are often stored at low temperatures, such as -80°C, to maintain stability. mtoz-biolabs.com For prepared samples, stability at refrigerated temperatures (2-8°C) for a limited time (e.g., 24 hours) has been reported for some LC-MS/MS methods. zivak.com The choice of sample preparation method and storage conditions directly influences the quality and accuracy of the analytical results. akjournals.com The presence of other components in complex matrices, such as high salt and carbon concentrations in cell culture media, can also influence sensitivity and require careful method development. nih.gov

Research findings highlight the importance of these steps. For example, a study developing a chiral LC-MS method for cysteine enantiomers emphasized the need for efficient reduction of cystine's disulfide bond using 1,4-dithio-DL-threitol. nih.govcapes.gov.br Another HPLC-UV method for cysteine and cysteinylglycine in biological fluids detailed a sample preparation procedure involving dilution, reduction with TCEP, derivatization with CMQT, and protein precipitation with PCA. akjournals.com The stability of stock solutions and working solutions at 4°C for several days without noticeable change was also noted in this study. akjournals.com

L Cystine in Cellular Stress Response Mechanisms

Role in Oxidative Stress Modulation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to significant cellular damage. L-cystine is a key player in the antioxidant defense system, primarily through its contribution to the synthesis of glutathione (B108866) and its influence on the Nrf2 signaling pathway.

This compound is a critical precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. nb-chenrun.comnih.govnih.gov Once transported into the cell, this compound is reduced to two molecules of L-cysteine. L-cysteine is the rate-limiting amino acid for the synthesis of GSH, a tripeptide composed of glutamate (B1630785), cysteine, and glycine. nih.govresearchgate.netnih.gov The availability of L-cysteine, and therefore this compound, directly influences the cell's capacity to produce GSH.

The antioxidant function of GSH is multifaceted. It directly scavenges free radicals and other ROS, and also acts as a cofactor for various antioxidant enzymes, such as glutathione peroxidase. nih.gov Deprivation of cystine has been shown to significantly decrease intracellular GSH levels, with a 50% reduction observed within nine hours in some studies. nb-chenrun.com Conversely, supplementation with cystine can restore these levels, underscoring its essential role in maintaining cellular redox balance. nb-chenrun.com

The importance of this compound in GSH synthesis is highlighted in various cellular contexts. For instance, in vascular smooth muscle cells, a cystine-based GSH precursor was more effective than N-acetyl-cysteine (NAC) in ameliorating reductions in intracellular GSH levels induced by cellular stress. nih.gov

Table 1: Impact of Cystine Availability on Intracellular Glutathione (GSH) Levels

ConditionObservationReference
Cystine DeprivationSignificant reduction in intracellular GSH levels (e.g., 50% decline in 9 hours). nb-chenrun.com
Cystine SupplementationRestoration of intracellular GSH levels. nb-chenrun.com
Spermine-induced Stress in VSMCsA cystine-based GSH precursor effectively restored intracellular GSH levels. nih.gov

Beyond its role in GSH synthesis, this compound and its reduced form, L-cysteine, contribute to cytoprotection through various mechanisms of ROS scavenging. The thiol group (-SH) of cysteine is highly reactive and can directly neutralize ROS, thereby protecting cellular components from oxidative damage. nih.gov

Studies have demonstrated that this compound can elicit cytoprotection by reducing the generation of ROS. nih.govresearchgate.net For example, pretreatment with this compound has been shown to reduce ROS generation induced by hydrogen peroxide (H₂O₂). nih.govresearchgate.net This protective effect extends to mitigating apoptosis (programmed cell death) induced by oxidants. nih.govnih.gov

The cytoprotective effects of this compound are not limited to a single cell type. It has been shown to enhance survival under stress conditions in various cell lines, including Burkitt's Lymphoma cells and lung cancer cells. nb-chenrun.com The ability of this compound to protect against oxidative stress-induced damage is a fundamental aspect of its biological significance.

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. wikipedia.org It regulates the expression of a wide array of genes involved in detoxification and antioxidant defense. nih.govarizona.edu Recent research has identified this compound as an effective and non-toxic inducer of Nrf2. nih.govarizona.edu

This compound induces a dose-dependent increase in Nrf2 protein levels. arizona.edu This activation is dependent on the uptake of this compound into the cell via the cystine/glutamate antiporter (system xc⁻) and the presence of Keap1, a protein that targets Nrf2 for degradation under basal conditions. nih.govarizona.edu this compound treatment has been shown to increase the half-life of the Nrf2 protein, leading to its accumulation and translocation to the nucleus, where it can activate the transcription of its target genes. nih.govarizona.edu

The activation of Nrf2 by this compound leads to the upregulation of numerous cytoprotective genes, including:

NQO1 (NAD(P)H Quinone Dehydrogenase 1): An enzyme involved in the detoxification of quinones. arizona.edu

HMOX1 (Heme Oxygenase 1): An enzyme with antioxidant and anti-inflammatory properties. arizona.edu

GCLC and GCLM (Glutamate-Cysteine Ligase Catalytic and Modifier Subunits): The rate-limiting enzymes in GSH synthesis. arizona.edu

SRXN1 (Sulfiredoxin 1): An enzyme that reduces over-oxidized peroxiredoxins. arizona.edu

TXNRD1 (Thioredoxin Reductase 1): A key enzyme in the thioredoxin system, another major cellular antioxidant system. arizona.edu

This broad-spectrum activation of antioxidant and detoxification genes underscores the significant role of this compound in orchestrating a robust cellular defense against oxidative stress.

Table 2: Nrf2-Dependent Genes Upregulated by this compound Treatment

GeneFunctionReference
NQO1Detoxification of quinones arizona.edu
HMOX1Antioxidant and anti-inflammatory arizona.edu
GCLCRate-limiting enzyme in GSH synthesis arizona.edu
GCLMRegulatory subunit for GSH synthesis arizona.edu
SRXN1Reduction of over-oxidized peroxiredoxins arizona.edu
TXNRD1Key enzyme in the thioredoxin antioxidant system arizona.edu

This compound in Amino Acid Deprivation Responses

Cells have evolved sophisticated mechanisms to sense and respond to the availability of amino acids. Deprivation of specific amino acids, including cysteine, triggers stress response pathways that aim to restore homeostasis or, if the stress is too severe, initiate cell death.

Activating Transcription Factor 4 (ATF4) is a key transcription factor in the integrated stress response (ISR), a signaling pathway activated by various cellular stresses, including amino acid deprivation. nih.govnih.gov Cystine deprivation is a potent inducer of ATF4. nih.gov Interestingly, the depletion of cystine alone can cause a stronger induction of ATF4 transcription compared to the depletion of all amino acids. nih.gov

The mechanism by which cystine depletion induces ATF4 is distinct from the canonical ISR pathway that involves the phosphorylation of eIF2α and subsequent preferential translation of ATF4 mRNA. nih.gov Instead, a decrease in lysosomal cystine triggers a novel stress response that leads to the transcriptional activation of ATF4. nih.gov This pathway involves the synthesis of kynurenine-related metabolites that act as ligands for the transcription factor AhR (Aryl hydrocarbon Receptor). Activated AhR then binds to the ATF4 promoter, stimulating its transcription. nih.gov

The cellular stress responses are highly interconnected. The response to this compound availability intersects with both the Integrated Stress Response (ISR) and the Golgi Stress Response. The Golgi apparatus, a central organelle in the secretory pathway, can sense stress and initiate its own signaling cascade. nih.govnih.gov

Recent studies have shown that Golgi stressors can activate the ISR, leading to the phosphorylation of PERK (PKR-like endoplasmic reticulum kinase), the translation of ATF4, and the expression of its target genes. nih.gov Notably, among these targets are enzymes involved in cysteine biosynthesis and uptake, such as cystathionine (B15957) γ-lyase (CSE) and a subunit of the system xc⁻ transporter (SLC7A11), which imports cystine. nih.gov This indicates a feedback loop where Golgi stress can enhance the cell's capacity to acquire and synthesize cysteine, the reduced form of this compound.

This intersection is particularly relevant in neurodegenerative diseases like Huntington's disease, where impaired stress responses are a key feature. nih.gov In cellular models of Huntington's disease, Golgi stressors were able to increase the expression of ATF4 and rescue cell death associated with cysteine deprivation. nih.gov This highlights the intricate crosstalk between different stress response pathways and the central role of this compound/cysteine metabolism in maintaining cellular health.

This compound Interactions with Programmed Cell Death Pathways

This compound, the oxidized dimer of the amino acid cysteine, plays a critical and complex role in modulating programmed cell death pathways. Its influence is particularly prominent in the regulation of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The availability of extracellular this compound and its subsequent intracellular reduction to cysteine are key determinants of a cell's sensitivity to this death pathway. Furthermore, under conditions of metabolic stress, such as glucose or glutamine deprivation, this compound metabolism significantly impacts cellular viability by intersecting with cellular redox and energy homeostasis.

Regulation of Ferroptosis Sensitivity via Cysteine Stress Response

The sensitivity of cells to ferroptosis is intricately regulated by the cysteine stress response, a cellular program activated upon cyst(e)ine deprivation. This response involves the transcriptional upregulation of genes aimed at restoring cysteine homeostasis, which paradoxically can modulate a cell's susceptibility to ferroptosis.

A key mediator of this response is the Activating Transcription Factor 4 (ATF4). Unlike the integrated stress response to general amino acid starvation, the deprivation of cyst(e)ine triggers ATF4 induction at the transcriptional level. nih.govnih.gov Intriguingly, this adaptive ATF4 response is not triggered by the depletion of cytosolic cysteine but rather by a shortage of lysosomal cystine. nih.govnih.govresearchgate.net This lysosome-to-nucleus signaling pathway involves the aryl hydrocarbon receptor (AhR), which senses the depletion of lysosomal cystine via the kynurenine pathway. nih.govnih.govresearchgate.net

Upon activation, ATF4 can promote the expression of genes involved in amino acid transport and synthesis, including the cystine/glutamate antiporter system Xc- (encoded by the SLC7A11 gene). researchgate.netmdpi.com This creates a negative feedback loop: cysteine deprivation induces ATF4, which in turn can upregulate SLC7A11 to increase cystine import and restore intracellular cysteine levels. This adaptive response can render cells less susceptible to ferroptosis. researchgate.net Consequently, a blockade of lysosomal cystine efflux can attenuate this ATF4 induction and, as a result, sensitize cells to ferroptosis. nih.govnih.gov

The rate of cysteine depletion also appears to influence cell fate. A rapid and severe depletion of cysteine is more likely to induce ferroptosis, whereas a slower, more gradual depletion may allow time for the adaptive ATF4-mediated stress response to be engaged, protecting the cell from death. researchgate.net Therefore, the cysteine stress response, orchestrated by lysosomal cystine levels and the ATF4-AhR signaling axis, is a critical determinant of cellular sensitivity to ferroptosis. nih.govresearchgate.net

Impact on Cellular Viability under Metabolic Stress

The availability and metabolism of this compound have a profound impact on cellular viability, particularly under conditions of metabolic stress like glucose or glutamine deprivation. The consequences of this compound uptake in these contexts can be multifaceted, leading to either cell death or survival depending on the specific metabolic state of the cell.

Under glucose deprivation, the import of this compound can become cytotoxic to some cancer cells, such as glioblastoma. nih.govresearchgate.net The intracellular reduction of imported this compound to two molecules of L-cysteine is a process that consumes NADPH. biorxiv.org In glucose-starved cells, where NADPH production from the pentose phosphate (B84403) pathway is limited, this increased consumption of NADPH for this compound reduction can lead to a severe depletion of the cellular NADPH pool. nih.govbiorxiv.org This depletion impairs the cell's antioxidant capacity, leading to an accumulation of reactive oxygen species (ROS), oxidative stress, and ultimately, cell death. nih.govresearchgate.netbiorxiv.org In this scenario, the presence of both cystine and glutamine can be required to induce cell death at levels comparable to glucose deprivation alone. nih.gov

Conversely, this compound is also the primary source for intracellular cysteine, which is the rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH). mdpi.comnih.gov GSH is essential for detoxifying ROS and preventing the lipid peroxidation that drives ferroptosis. mdpi.com Therefore, in many contexts of metabolic stress that involve increased oxidative stress, the uptake of this compound and subsequent GSH synthesis are crucial for maintaining cellular viability.

The interplay between this compound and glutamine metabolism is also a critical factor. The cystine/glutamate antiporter, system Xc-, imports one molecule of this compound while exporting one molecule of glutamate. mdpi.com High system Xc- activity, driven by high extracellular this compound levels, can create a dependency on glutamine to replenish the intracellular glutamate pool and for anaplerosis to fuel the TCA cycle. mdpi.comnih.govbiorxiv.orgmit.edu This can sensitize cells with high SLC7A11 expression to glutaminase inhibitors. nih.govbiorxiv.orgmit.edu

The following table summarizes research findings on the impact of this compound on cellular viability under different metabolic stress conditions:

Metabolic Stress ConditionCell Type(s)Role of this compoundOutcome on Cellular ViabilityKey Research Findings
Glucose Deprivation Glioblastoma cells (U251, T98G)CytotoxicDecreasedThis compound uptake via system Xc- depletes NADPH during its reduction to L-cysteine, leading to ROS accumulation and cell death. nih.govbiorxiv.org
Glucose Deprivation Glioblastoma cells (U251)Pro-death (in combination with glutamine)DecreasedThe combination of cystine and glutamine is required to induce cell death at levels comparable to glucose deprivation alone. nih.gov
Cystine & Methionine Deprivation Hepatocyte-derived cells (HepG2, L-O2)Essential for survivalDecreased (induces ferroptosis)Deprivation leads to GSH depletion, lipid peroxidation, and ferroptotic cell death. nih.govmdpi.com
High Extracellular Cystine Cancer cells with high SLC7A11 expressionDrives glutamine dependenceSensitizes to glutaminase inhibitionHigh cystine levels promote glutamate export via system Xc-, increasing reliance on glutamine for anaplerosis. mdpi.comnih.govbiorxiv.orgmit.edu
Amino Acid Starvation Glioblastoma cells (U251)ProtectiveIncreased (when other amino acids are absent)In the absence of both glucose and other amino acids, cell death is prevented, but re-addition of cystine and glutamine induces death. nih.gov

Q & A

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in biological assays?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Apply nonlinear regression (e.g., Hill equation) for EC₅₀/IC₅₀ calculations. Include replicates (n ≥ 3) and report confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.